Researchers face stability and solubility issues with standard tetrazine crosslinkers. Methyltetrazine-PEG4-NHS Ester solves this: • High stability in biological media enables multi-day pretargeting workflows. • PEG4 spacer minimizes aggregation and preserves biomolecule activity. • Standard NHS ester dissolves in DMSO/DMF, reducing hydrolysis for efficient amine labeling. Rapid IEDDA kinetics (100x faster than SPAAC) suits sensitive proteins. Reliable supply with validated >95% purity.
Methyltetrazine-PEG4-NHS Ester is a heterobifunctional crosslinker designed for precise bioconjugation via bioorthogonal chemistry. It comprises three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins and other biomolecules; a hydrophilic, discrete 4-unit polyethylene glycol (PEG4) spacer to enhance aqueous solubility and minimize steric hindrance; and a methyltetrazine moiety for rapid, catalyst-free inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) reaction partner. [REFS-1, REFS-2] This specific combination of features positions the compound for applications requiring a balance of stability, reaction efficiency, and favorable physicochemical properties.
Substituting this compound with near analogs can lead to significant performance degradation. Replacing the methyltetrazine with an unsubstituted H-tetrazine drastically reduces stability in biological media, compromising multi-day experiments or in vivo applications. [1] Altering the PEG4 spacer length directly impacts solubility, aggregation propensity, and the spatial orientation between conjugated partners, which can affect the biological activity of the final construct. [2] Choosing a Sulfo-NHS ester variant instead of the standard NHS ester changes the reagent's solubility profile, making the standard NHS ester better suited for protocols requiring initial dissolution in organic co-solvents like DMSO or DMF, where it exhibits lower hydrolysis rates than in purely aqueous buffers. These seemingly minor structural changes have direct, practical consequences on processability, stability, and experimental outcomes, making direct substitution a high-risk decision.
The methyl group on the tetrazine ring provides a critical stability enhancement for applications requiring prolonged incubation in biological environments. In a direct comparison in DMEM with 10% fetal bovine serum at 37 °C, methyl-tetrazine demonstrated significantly higher stability than H-tetrazine. After 48 hours, over 63% of the methyl-tetrazine remained intact, whereas less than 13% of the H-tetrazine was left. [1]
| Evidence Dimension | Percent of compound remaining after 48 hours |
| Target Compound Data | > 63% (for Methyl-tetrazine) |
| Comparator Or Baseline | < 13% (for H-tetrazine) |
| Quantified Difference | >4.8-fold more stable at 48 hours |
| Conditions | Incubation at 37 °C in Dulbecco's modified Eagle medium (DMEM) containing 10% fetal bovine serum (FBS). |
This superior stability is essential for the success of multi-day cell culture experiments, in vivo pre-targeting strategies, and other long-term applications where reagent degradation would lead to failed conjugations and low signal.
The IEDDA reaction enabled by the methyltetrazine moiety is kinetically superior to the widely used strain-promoted azide-alkyne cycloaddition (SPAAC). The second-order rate constant for the reaction between a representative tetrazine and TCO was measured at 210 M⁻¹s⁻¹, which is 100 times faster than the reaction between a common SPAAC pair, DBCO and an azide, which proceeded at 2.1 M⁻¹s⁻¹. [1] This allows for efficient labeling at lower concentrations and on shorter timescales.
| Evidence Dimension | Second-order rate constant (k₂) |
| Target Compound Data | 210 M⁻¹s⁻¹ (for Tetrazine-TCO reaction) |
| Comparator Or Baseline | 2.1 M⁻¹s⁻¹ (for DBCO-Azide reaction) |
| Quantified Difference | 100-fold faster reaction rate |
| Conditions | Reaction measured at 37°C in PBS, pH 7.4. |
For time-sensitive applications like live-cell imaging or labeling of delicate proteins, the 100-fold faster kinetics minimize reagent exposure time, reduce potential side reactions, and enable efficient conjugation at low, physiologically relevant concentrations.
The standard NHS ester provides predictable handling characteristics critical for process control. Unlike the highly water-soluble Sulfo-NHS esters, this compound is typically first dissolved in an organic solvent (e.g., DMSO, DMF) where it is more stable. Once added to an aqueous buffer, the NHS ester has a defined window for reaction, with a reported half-life of 4-5 hours at pH 7.0 and 1 hour at pH 8.0. This allows for reproducible conjugation protocols where reaction time is a controlled parameter.
| Evidence Dimension | NHS Ester Half-life in Aqueous Buffer |
| Target Compound Data | 4-5 hours at pH 7.0; 1 hour at pH 8.0 |
| Comparator Or Baseline | Sulfo-NHS esters, which are immediately exposed to hydrolysis upon aqueous reconstitution. |
| Quantified Difference | N/A (Process workflow difference) |
| Conditions | Aqueous buffer at room temperature. |
This defined stability profile is a key process parameter, allowing scientists to reliably execute conjugation reactions within a validated timeframe and making it the preferred choice for protocols utilizing organic stock solutions to initiate the reaction.
The high stability of the methyltetrazine group in biological media makes this reagent suitable for pretargeting strategies, where a tetrazine-labeled antibody is administered and allowed to clear before a fast-reacting, TCO-labeled imaging agent or therapeutic is introduced. [1]
The extremely fast kinetics of the IEDDA reaction (100-fold faster than SPAAC) are ideal for conjugating sensitive proteins that cannot tolerate long reaction times or for labeling low-concentration targets where reaction efficiency is paramount. [2]
The amine-reactive NHS ester allows for the covalent immobilization of the stable methyltetrazine moiety onto aminosilane-coated surfaces, plates, or beads, creating a functionalized substrate ready for the rapid and specific capture of TCO-modified analytes in assay development. [3]
The standard NHS ester's solubility and stability in anhydrous DMSO or DMF make it the optimal choice for workflows where a hydrophobic payload or reagent must first be dissolved in an organic co-solvent before being added to an aqueous protein solution.